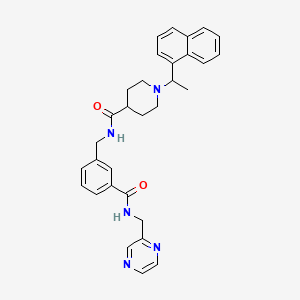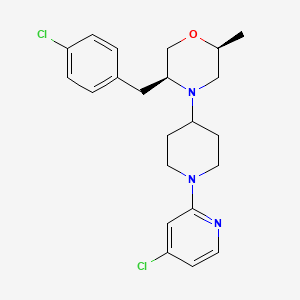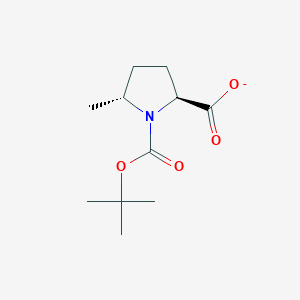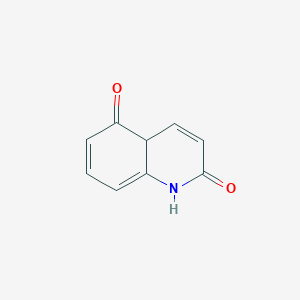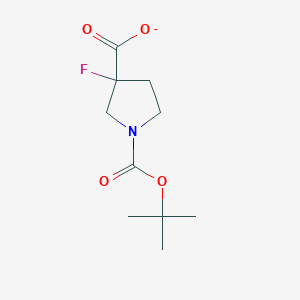
mAC2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has an IC50 value of 4.45 μM and exhibits low activity on mAC1 and mAC5 . This compound is primarily used in scientific research to study the inhibition of adenylate cyclases, which are enzymes involved in the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
Vorbereitungsmethoden
The synthesis of mAC2-IN-1 involves several steps, including the use of 7-deazapurine analogues of adefovir . The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
mAC2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
mAC2-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of adenylate cyclases and the resulting effects on cAMP levels.
Biology: The compound is used to investigate the role of adenylate cyclases in various biological processes, including signal transduction and cellular communication.
Medicine: Research on this compound contributes to the development of potential therapeutic agents targeting adenylate cyclases for the treatment of diseases such as heart failure and certain types of cancer.
Industry: The compound is used in the development of new drugs and in the study of enzyme inhibition mechanisms.
Wirkmechanismus
mAC2-IN-1 exerts its effects by selectively inhibiting human adenylate cyclases, particularly mAC2. The inhibition of these enzymes leads to a decrease in the conversion of ATP to cAMP, which in turn affects various cellular processes regulated by cAMP levels . The molecular targets and pathways involved include the cAMP-dependent signaling pathways, which play a crucial role in regulating cellular functions such as metabolism, gene expression, and cell growth.
Vergleich Mit ähnlichen Verbindungen
mAC2-IN-1 is unique in its selectivity for mAC2 over other adenylate cyclases such as mAC1 and mAC5 . Similar compounds include other adenylate cyclase inhibitors, but this compound stands out due to its high potency and selectivity. Some similar compounds are:
mAC1-IN-1: An inhibitor with higher activity on mAC1.
mAC5-IN-1: An inhibitor with higher activity on mAC5.
Adefovir: A related compound used as a starting material in the synthesis of this compound.
These compounds share structural similarities but differ in their selectivity and potency towards different adenylate cyclases.
Eigenschaften
Molekularformel |
C41H47N8O8P |
|---|---|
Molekulargewicht |
810.8 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2R)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34+,58? |
InChI-Schlüssel |
LHRJSELQNIMKFQ-QUAYPLFLSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


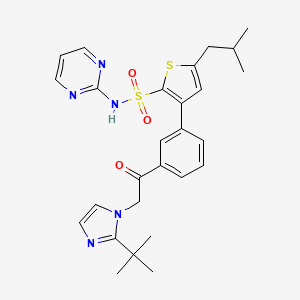

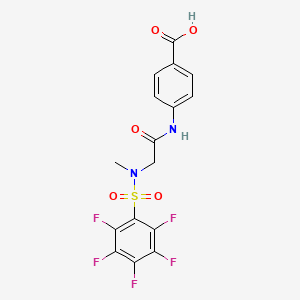
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)


![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
